2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride
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Overview
Description
2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride typically involves a multi-step process. One common method includes the alkylation of imidazole derivatives in acetonitrile, which is used due to its good solubility under heating conditions . Another approach involves the reaction of 2-chloro-3,4-dimethoxyphenyl with ammonia or ethylamine, followed by hydrogenation or borohydride reduction to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, ammonia, ethylamine, hydrogen, borohydride, potassium permanganate, and hydrogen peroxide. Reaction conditions often involve heating, controlled pH, and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3.ClH/c1-24-17-8-7-13(11-18(17)25-2)16-12-22-15-6-4-3-5-14(15)20-19(22)21(16)9-10-23;/h3-8,11-12,23H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGIQPVAFJTCQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCO)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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